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Compound of Interest

Compound Name: Sbfi-AM

Cat. No.: B154809

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a vital fluorescent
indicator for the quantitative measurement of intracellular sodium ([Na*]i) concentrations.[1] As
a cell-permeant dye, Sbfi-AM crosses the cell membrane and is hydrolyzed by intracellular
esterases, trapping the active, sodium-sensitive form (SBFI) inside the cell.[2] SBFl is a
ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two
different wavelengths is directly proportional to the [Na*]i.[3] This ratiometric property provides
a robust method for quantifying ion concentrations, as it minimizes issues arising from variable
dye loading, cell thickness, or photobleaching.[4] SBFI is approximately 18 times more
selective for sodium (Na*) over potassium (K*), making it a reliable tool for studying sodium
homeostasis and its role in various cellular processes.

Principle of the Method

SBFI exhibits a spectral shift upon binding to Na* ions. When bound to Na*, the dye shows
peak excitation at approximately 340 nm. In its Na*-free state, the peak excitation is around
380 nm. In both states, the fluorescence emission maximum is approximately 505 nm. By
alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the resulting
fluorescence intensity at 505 nm, a ratio (Fsao/F3s0) can be calculated. This ratio is directly
correlated with the intracellular sodium concentration. To convert this ratio into an absolute
concentration (e.g., in mM), an in situ calibration is performed at the end of each experiment.
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Key Technical Specifications

A summary of the key quantitative data for the Sbfi-AM workflow is provided below.

Parameter Value Reference
Indicator Type Ratiometric Fluorescent Dye
Sodium-binding benzofuran
Full Name )
isophthalate-AM
Molecular Weight ~1127 g/mol
Solubility DMSO

Excitation Wavelengths

~340 nm (Na*-bound) / ~380

nm (Na*-free)

Emission Wavelength

~505 nm

Selectivity

~18x for Na* over K+

Typical Stock Conc.

1-10 mM in anhydrous DMSO

Typical Loading Conc.

5-10 pM

Loading Time

40 minutes to 4 hours

Experimental Protocols
Protocol 1: Sbfi-AM Reagent Preparation

e Sbfi-AM Stock Solution (1 mM):

o Allow the vial of Sbfi-AM (~1 mg) to equilibrate to room temperature before opening.

o Prepare a stock solution by dissolving the Sbfi-AM in high-quality, anhydrous Dimethyl
Sulfoxide (DMSO). For a 1 mg vial (MW ~1127), add 887 uL of DMSO to achieve a 1 mM

concentration.

o Mix thoroughly by vortexing.
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o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C, protected from light and moisture.

e Pluronic™ F-127 Stock Solution (20% w/v):

o Pluronic F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble AM
esters in aqueous media.

o Prepare a 20% (w/v) stock solution by dissolving 2 g of Pluronic™ F-127 in 10 mL of
DMSO. Gentle warming may be required.

o Store at room temperature.

Protocol 2: Cell Loading with Sbhfi-AM

This protocol is a general guideline and may require optimization for specific cell types.
o Cell Preparation:

o Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well black wall,
clear bottom plates) and culture until the desired confluency is reached.

o Loading Buffer Preparation:

o Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt
Solution (HBSS) or a HEPES-buffered saline).

o For a final Sbfi-AM concentration of 5 uM, first mix equal volumes of the 1 mM Sbfi-AM
stock and the 20% Pluronic F-127 stock.

o Dilute this mixture into the physiological buffer to achieve the final working concentration.
For example, add 5 pL of the Sbfi-AM/Pluronic mixture to 1 mL of buffer.

o Optional: To prevent the extrusion of the hydrolyzed dye by organic anion transporters, the
inhibitor probenecid can be added to the loading and experimental buffers at a final
concentration of 1-2.5 mM.

e Cell Loading:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Remove the culture medium from the cells.

[e]

o

Wash the cells once with the physiological buffer.

[¢]

Add the Sbfi-AM loading buffer to the cells.

[¢]

Incubate at 37°C for 60-120 minutes. The optimal time will vary by cell type and
temperature.

e Post-Loading Wash:
o Remove the loading buffer.
o Wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.

o Add fresh buffer to the cells and allow them to rest for at least 30 minutes at room
temperature to ensure complete de-esterification of the dye.

Protocol 3: Data Acquisition via Ratiometric
Fluorescence Imaging

e System Setup:

o Use a fluorescence imaging system (e.g., a microscope or plate reader) equipped with
filters for excitation at ~340 nm and ~380 nm, and an emission filter for ~505 nm.

o Maintain cells at the desired experimental temperature (e.g., 37°C) using a stage
incubator.

e Image Acquisition:
o Identify a field of view with healthy, well-loaded cells.

o Acquire a baseline recording by alternately exciting the cells at 340 nm and 380 nm and
capturing the emission at 505 nm.

o After establishing a stable baseline, apply experimental stimuli (e.g., drugs, ion channel
modulators) and continue recording the fluorescence ratio over time.
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Protocol 4: In Situ Calibration of the Sbfi-AM Signal

To convert the fluorescence ratio (F34o/F3s0) to absolute [Na*]i, a calibration must be performed
on the cells at the conclusion of the experiment. This is achieved by using ionophores to
equilibrate intracellular and extracellular Na* concentrations.

o Calibration Solutions:

o Prepare a set of calibration buffers with known Na* concentrations (e.g., 0, 10, 20, 50, and
100 mM).

o To maintain constant ionic strength, replace NaCl with KCI or another suitable salt like N-
methyl-D-glucamine (NMDG).

o Each calibration buffer must contain a cocktail of ionophores to permeabilize the
membrane to Na* and K*. A common cocktail is 5-10 uM gramicidin (a Na* ionophore)
and 10 uM monensin (a Na*/H* exchanger).

e Calibration Procedure:

o At the end of the experiment, perfuse the cells with the calibration buffers, starting with the
0 mM Na* solution.

o Record the fluorescence ratio (Fsao/F3s0) for each Na* concentration until a stable signal is
reached. This provides the minimum ratio (Rmin).

o Sequentially apply the remaining calibration buffers, recording the stable ratio at each
concentration. The ratio from the highest Na* concentration provides the maximum ratio
(Rmax).

e Data Analysis:

o Plot the stable Fsao/F3so ratios against the corresponding known Na* concentrations to
generate a calibration curve.

o Fit the data to the Grynkiewicz equation: [Na*]i = Kd * [(R - Rmin) / (Rmax - R)] * 3, where:

» R is the experimental ratio.
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Rmin is the ratio at zero Na*.

Rmax is the ratio at saturating Na*.

Kd is the dissociation constant of SBFI| for Na*.

[ is the ratio of fluorescence intensity of the free vs. bound dye at 380 nm excitation.
o A simplified linear fit can often be used for a narrow physiological range (e.g., 0-20 mM

[Na*Ji).

Visualizations
Experimental and Data Analysis Workflow
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Phase 1: Preparation & Loading

Prepare Cells & Reagents
(Sbfi-AM, Pluronic F-127)

Load Cells with Sbfi-AM
(37°C, 60-120 min)

Wash & De-esterify
(30 min at RT)

Phase 2: Data Acquisition

Record Baseline Ratio
(F340/F380)

[Apply Experimental Stimulus]

'

(Record Dynamic Ratio Changes)

Phase 3: In Sltu Calibration

Apply Calibration Buffers
with lonophores (e.g., Gramicidin)

Record Rmin (0 mM Na+) &
Rmax (saturating Na+)

Phase 4: Data Analysis

Generate Calibration Curve
(Ratio vs. [Na+])

Convert Experimental Ratios
to [Na+]i

Quantitative Results

Click to download full resolution via product page

Caption: Sbfi-AM data acquisition and analysis workflow.
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Sodium Homeostasis Signaling Pathway

The maintenance of a low intracellular Na* concentration is critical for cellular function,
particularly in excitable cells like neurons and cardiomyocytes. This is primarily achieved by the
Nat*/K+-ATPase pump, which actively transports 3 Na* ions out of the cell for every 2 K+ ions it
brings in, consuming ATP in the process. This electrochemical gradient is essential for
generating the resting membrane potential and driving the secondary transport of other
molecules, such as Ca2* via the Na*/Ca2* exchanger (NCX). Dysregulation of [Na*]i is
implicated in various pathological conditions. For example, an increase in [Na*]i can reverse
the NCX, leading to Ca?* influx and subsequent Ca2* overload, which can trigger arrhythmias
in cardiac cells.

———————————————————————————————————————————————————————————————————————
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Caption: Key regulators of intracellular sodium homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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